molecular formula C12H15NO2 B181370 Pyrrolidine, 1-(phenoxyacetyl)- CAS No. 112283-41-7

Pyrrolidine, 1-(phenoxyacetyl)-

Cat. No.: B181370
CAS No.: 112283-41-7
M. Wt: 205.25 g/mol
InChI Key: FYNNGWZCHCSIQA-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-(phenoxyacetyl)- is an organic compound that belongs to the class of heterocyclic amines It features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom, and a phenoxyacetyl group attached to the nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-(phenoxyacetyl)- typically involves the reaction of pyrrolidine with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Pyrrolidine+Phenoxyacetyl chloridePyrrolidine, 1-(phenoxyacetyl)-+HCl\text{Pyrrolidine} + \text{Phenoxyacetyl chloride} \rightarrow \text{Pyrrolidine, 1-(phenoxyacetyl)-} + \text{HCl} Pyrrolidine+Phenoxyacetyl chloride→Pyrrolidine, 1-(phenoxyacetyl)-+HCl

The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of Pyrrolidine, 1-(phenoxyacetyl)- may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-(phenoxyacetyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different derivatives by reducing the phenoxyacetyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyacetyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce various reduced derivatives.

Scientific Research Applications

Pyrrolidine, 1-(phenoxyacetyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Pyrrolidine, 1-(phenoxyacetyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenoxyacetyl group can interact with active sites of enzymes, potentially inhibiting their activity. The pyrrolidine ring can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler compound with just the pyrrolidine ring.

    Phenoxyacetic acid: Contains the phenoxyacetyl group but lacks the pyrrolidine ring.

    N-Phenylpyrrolidine: Similar structure but with a phenyl group instead of the phenoxyacetyl group.

Uniqueness

Pyrrolidine, 1-(phenoxyacetyl)- is unique due to the combination of the pyrrolidine ring and the phenoxyacetyl group, which imparts specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it valuable in various applications.

Properties

IUPAC Name

2-phenoxy-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(13-8-4-5-9-13)10-15-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNNGWZCHCSIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358691
Record name Pyrrolidine, 1-(phenoxyacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808553
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

112283-41-7
Record name Pyrrolidine, 1-(phenoxyacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenoxy-1-(pyrrolidin-1-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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